Ethyl 3-methyl-4-oxopentanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)5-6(2)7(3)9/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMVBRIEVYRZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564859 | |
| Record name | Ethyl 3-methyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55424-74-3 | |
| Record name | Ethyl 3-methyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within β Keto Ester Chemical Space
β-Keto esters are a class of organic compounds that are distinguished by a ketone functional group located at the β-position relative to an ester group. This arrangement of functional groups imparts a unique reactivity to these molecules, making them exceptionally useful synthons in organic synthesis. rsc.org They possess both electrophilic sites at the carbonyl carbons and nucleophilic potential at the α-carbon, enabling a wide variety of chemical transformations. nih.gov
Ethyl 3-methyl-4-oxopentanoate is a prime example of a γ-substituted β-keto ester. Its structure allows for a diverse range of reactions, including alkylations, acylations, and cyclizations, which are fundamental to the construction of complex molecular architectures. The presence of the methyl group at the 3-position introduces an additional layer of stereochemical consideration, influencing the outcome of reactions and the properties of the resulting products. These compounds are key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. nbinno.com
Historical Development and Evolution of Synthetic Utility
The synthetic utility of β-keto esters has a rich history, with foundational reactions like the Claisen condensation being a cornerstone for their synthesis for over a century. nbinno.com This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. The development of mixed Claisen condensations further expanded the scope of accessible structures. nih.gov
Over the years, the synthetic repertoire for β-keto esters has evolved significantly beyond these classical methods. The advent of transition metal catalysis, particularly with palladium, has opened up new avenues for their application. Palladium-catalyzed reactions of allyl β-keto esters, for instance, can proceed through palladium enolates to yield a variety of products, including α-allyl ketones and α,β-unsaturated ketones. Furthermore, methods for the decomposition of acylated malonic esters have also been historically important for the preparation of β-keto esters. sigmaaldrich.com While specific historical synthetic routes to Ethyl 3-methyl-4-oxopentanoate are not extensively documented in early literature, the general principles established for β-keto ester synthesis have laid the groundwork for its preparation and use.
Current Research Frontiers and Strategic Significance of Ethyl 3 Methyl 4 Oxopentanoate
The strategic significance of Ethyl 3-methyl-4-oxopentanoate and its structural relatives lies in their role as versatile intermediates for synthesizing complex and often biologically active molecules. Current research frontiers are focused on developing novel, efficient, and stereoselective methods for their synthesis and subsequent transformation.
A key area of contemporary research is the development of asymmetric syntheses to control the stereochemistry of products derived from β-keto esters. This is particularly relevant for compounds like this compound, which possess a chiral center. Stereoselective reductions of the keto group, often employing biocatalysts such as yeast or isolated enzymes, can produce chiral β-hydroxy esters with high enantiomeric excess. psu.eduresearchgate.net These chiral building blocks are invaluable in the synthesis of natural products and pharmaceuticals. For example, the chemoenzymatic synthesis of the aggregation pheromone Sitophilate has been achieved starting from methyl 3-oxopentanoate, highlighting the power of stereoselective enzymatic reductions. researchgate.net
The isomer, Ethyl 4-methyl-3-oxopentanoate, serves as an important intermediate in the synthesis of the blockbuster drug atorvastatin, underscoring the pharmaceutical relevance of this class of compounds. chembk.com This isomer is also utilized in the synthesis of pyrimidine (B1678525) derivatives, which are important heterocyclic scaffolds in medicinal chemistry. googleapis.com Furthermore, related β-keto esters are used in the synthesis of pyrazolone (B3327878) derivatives.
Modern synthetic methods continue to expand the utility of these compounds. For instance, α-alkylation of β-keto esters remains a fundamental carbon-carbon bond-forming reaction, and significant efforts are being made to develop enantioselective versions of this transformation. The development of hybrid catalytic systems, such as those combining palladium and ruthenium complexes, has enabled asymmetric dehydrative condensation reactions between allylic alcohols and β-keto esters under nearly neutral conditions, which is crucial to prevent racemization of the product.
Scope and Objectives of Academic Inquiry
Classical Condensation Reactions in β-Keto Ester Synthesis
Classical condensation reactions represent the foundational pillars for the formation of carbon-carbon bonds in the synthesis of β-keto esters. These methods typically involve the use of strong bases and rely on the inherent acidity of α-hydrogens in esters. allen.in
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that converts two ester molecules or an ester and another carbonyl compound into a β-keto ester or a β-diketone in the presence of a strong base. geeksforgeeks.orgbyjus.com Discovered by Ludwig Claisen in 1887, the reaction's core mechanism involves the deprotonation of an α-hydrogen on an ester to form a stable enolate ion, which then acts as a nucleophile. geeksforgeeks.orgmasterorganicchemistry.com
Several variations of the Claisen condensation have been developed to enhance its synthetic utility:
Classic Claisen Condensation: This involves the self-condensation of two molecules of an enolizable ester. allen.inbyjus.com For the synthesis to be effective, the reaction requires a full equivalent of base because the resulting β-keto ester is acidic (pKa ≈ 11) and is readily deprotonated by the alkoxide base, which drives the reaction to completion. masterorganicchemistry.com
Crossed Claisen Condensation: This variant occurs between two different esters. To avoid a complex mixture of four different products, this strategy is most effective when one of the esters is non-enolizable (lacks α-hydrogens), such as an aromatic ester or a carbonate. allen.in This directs the reaction pathway and minimizes side products. allen.inmasterorganicchemistry.com
Dieckmann Condensation: This is an intramolecular version of the Claisen condensation, where a molecule containing two ester groups reacts to form a cyclic β-keto ester, typically resulting in five- or six-membered rings. geeksforgeeks.orgmasterorganicchemistry.comfiveable.me
The acetoacetic ester synthesis is a versatile method for preparing ketones, which proceeds via the alkylation of a β-keto ester intermediate. jove.com The process begins with the synthesis of ethyl acetoacetate (B1235776) itself, a classic example of a Claisen condensation using ethyl acetate. mcat-review.org
The key to this strategy is the high acidity of the α-hydrogen situated between the two carbonyl groups of the β-keto ester. mcat-review.org This allows for easy deprotonation with a standard base like sodium ethoxide to form a resonance-stabilized enolate. jove.com This enolate can then be alkylated via an SN2 reaction with an alkyl halide. Subsequent hydrolysis and decarboxylation under acidic conditions yield a substituted ketone. jove.com This fundamental sequence provides a reliable pathway for constructing carbon frameworks analogous to that of this compound.
Achieving stereochemical control in the synthesis of β-keto ester analogues is crucial, particularly when creating chiral molecules. A significant area of focus has been the stereoselective reduction of the keto group to a hydroxyl group. The stereochemical outcome of the reduction of α-alkyl-β-keto esters can be directed by the choice of Lewis acid. acs.orgnih.gov
Research has demonstrated that using a strongly chelating Lewis acid like Titanium(IV) chloride (TiCl₄) in a non-coordinating solvent such as dichloromethane (B109758) leads predominantly to the syn diastereomer. acs.orgnih.gov Conversely, employing a non-chelating agent like Cerium(III) chloride (CeCl₃) in a coordinating solvent like tetrahydrofuran (B95107) (THF) results in the preferential formation of the anti diastereomer. acs.orgnih.gov This control is based on whether the reaction proceeds through a chelated or non-chelated intermediate.
| Entry | Substrate (α-alkyl-β-keto ester) | Lewis Acid | Reducing Agent | Solvent | Temp (°C) | Product Ratio (syn:anti) |
| 1 | Ethyl 2-methyl-3-oxobutanoate | TiCl₄ | BH₃·py | CH₂Cl₂ | -78 | 95:5 |
| 2 | Ethyl 2-methyl-3-oxobutanoate | CeCl₃ | LiEt₃BH | THF | -78 | 5:95 |
| 3 | tert-Butyl 2-methyl-3-oxo-3-phenylpropanoate | TiCl₄ | BH₃·py | CH₂Cl₂ | -78 | 98:2 |
| 4 | tert-Butyl 2-methyl-3-oxo-3-phenylpropanoate | CeCl₃ | LiEt₃BH | THF | -78 | 3:97 |
Table based on data from stereoselective reduction studies. acs.org
Biocatalytic methods also offer excellent stereocontrol. For instance, the yeast Geotrichum candidum has been used for the stereoselective reduction of aliphatic β-ketoesters to produce optically pure (R)-hydroxyesters. tandfonline.com
Modern Catalytic Approaches to this compound Construction
Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency, selectivity, and environmental footprint of chemical transformations.
Transition metal catalysis provides powerful tools for forming C-C bonds under mild conditions. A hybrid system using both Palladium (Pd) and Ruthenium (Ru) complexes has been developed for the asymmetric dehydrative condensation of allylic alcohols with β-keto esters. nih.gov This method allows for the allylation of non-substituted β-keto esters to create products with a new tertiary stereogenic center at the α-position with high enantioselectivity. nih.gov A key advantage is that the reaction proceeds under nearly neutral conditions, which prevents the racemization of the easily epimerizable product. nih.gov
Furthermore, various transition metals, including cobalt, have been employed in cross-coupling reactions to construct complex molecular architectures from β-keto ester precursors. mdpi.com
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. magtech.com.cn For β-keto esters, organocatalysis offers powerful methods for introducing chirality.
Cinchona alkaloid derivatives have proven to be effective organocatalysts for the enantioselective α-hydroxylation of β-keto esters, using peroxides as the oxidant. acs.org This reaction can proceed in high yields and with good enantioselectivity. acs.org Similarly, bifunctional organocatalysts, such as those combining a guanidine (B92328) and a bisurea moiety, have been successfully used for the asymmetric α-amination of β-keto esters with azodicarboxylates, yielding products with high enantiomeric excess. beilstein-journals.org These methods provide direct routes to chiral α-hydroxy and α-amino β-keto esters, which are valuable synthetic intermediates. acs.orgbeilstein-journals.org
| Entry | β-Keto Ester | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Methyl 5-chloro-1-oxoindan-2-carboxylate | Dihydroquinine | Cumyl hydroperoxide | 95 | 80 |
| 2 | Methyl 1-oxoindan-2-carboxylate | Dihydroquinine | Cumyl hydroperoxide | 92 | 75 |
| 3 | Ethyl benzoylacetate | Dihydroquinine | Cumyl hydroperoxide | 85 | 60 |
Table based on data from organocatalytic α-hydroxylation studies. acs.org
These organocatalytic approaches are part of a broader trend focusing on the α-functionalization of β-keto esters to create diverse and complex molecules. nih.govmagtech.com.cnrsc.org
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound and related β-keto esters aims to reduce the environmental impact of chemical manufacturing. acs.org This involves the use of safer solvents, minimizing waste, and employing renewable resources and catalysts. acs.orgsmolecule.com
Key aspects of green chemistry in this context include:
Use of Greener Solvents: Traditional organic solvents are often replaced with more environmentally friendly alternatives. For instance, glycerol (B35011) has been investigated as a green solvent for the reduction of β-ketoesters to β-hydroxyesters, demonstrating a viable and more efficient alternative to conventional methods. blogspot.com
Catalytic Processes: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. acs.org This reduces energy consumption and the formation of byproducts.
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org
Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification processes. smolecule.comrsc.org
Renewable Feedstocks: The seventh principle of green chemistry encourages the use of renewable starting materials. acs.org Research is ongoing to develop pathways to valuable chemicals from biorenewable sources like carbohydrates. acs.org
A retrosynthetic analysis can help identify novel and shorter synthetic routes that align with green chemistry principles. rsc.org For example, a one-step Michael addition has been developed for the synthesis of a related compound, showcasing the potential for swift, solvent-free reactions with catalytic amounts of base. rsc.org
Table 1: Green Chemistry Approaches in β-Keto Ester Synthesis
| Green Principle | Application in β-Keto Ester Synthesis | Example/Benefit |
|---|---|---|
| Safer Solvents | Replacement of hazardous solvents with greener alternatives. | Use of glycerol in the reduction of β-ketoesters. blogspot.com |
| Catalysis | Employment of catalysts to improve efficiency and reduce energy use. | Biocatalytic pathways and use of renewable catalysts. smolecule.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Michael addition reactions with high atom economy. rsc.org |
| Waste Prevention | Minimizing the generation of waste products. | Solvent-free reaction conditions. smolecule.comrsc.org |
| Renewable Feedstocks | Utilization of starting materials from renewable sources. | Synthesis from carbohydrate-derived platform chemicals. acs.org |
Derivatization from Related Precursors
The synthesis of this compound and its analogues can be efficiently achieved through the chemical modification of readily available precursor molecules. These methods offer versatility in creating a diverse range of structurally related compounds.
Esterification is a fundamental method for the synthesis of this compound, typically involving the reaction of the corresponding carboxylic acid, 3-methyl-4-oxopentanoic acid, with ethanol (B145695) in the presence of an acid catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Transesterification offers an alternative route, where an existing ester, such as a methyl ester, is converted to the ethyl ester by reaction with ethanol. This equilibrium-driven reaction can be optimized by using a Dean-Stark trap to remove the methanol (B129727) byproduct. Enzymatic methods, for instance, using lipases like Candida antarctica lipase (B570770) B, can provide high enantiomeric excess in the transesterification of racemic methyl esters.
Table 2: Comparison of Esterification and Transesterification Methods
| Method | Catalyst/Enzyme | Typical Conditions | Key Considerations |
|---|---|---|---|
| Acid-Catalyzed Esterification | Sulfuric acid, p-toluenesulfonic acid | Reflux with methanol | Anhydrous conditions are crucial to prevent hydrolysis. |
| Enzymatic Transesterification | Candida antarctica lipase B | Organic solvents (e.g., tert-butanol) | Can achieve high enantiomeric excess. |
The structural backbone of β-keto esters can be manipulated to introduce various substituents, leading to a wide array of analogues. A common strategy is the alkylation of the α-carbon of a β-keto ester. For example, ethyl acetoacetate can be alkylated to introduce a methyl group, followed by further reactions to yield the desired product. whiterose.ac.uk The Claisen condensation is a foundational reaction for creating the β-keto ester backbone itself, often followed by modifications. For instance, the condensation of methyl acetoacetate with isobutyryl chloride can produce an analogue of this compound.
The introduction of nitrogen-containing functional groups at the α-position of β-keto esters provides access to valuable synthetic intermediates. Oxidative α-azidation of β-keto esters can be achieved using sodium azide (B81097) (NaN₃) in the presence of an oxidizing agent and a catalyst. beilstein-archives.orgresearchgate.netnih.gov A reported method utilizes dibenzoyl peroxide as the oxidant and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI). beilstein-archives.orgresearchgate.netnih.gov This process is believed to proceed through the in-situ formation of an ammonium (B1175870) hypoiodite (B1233010) species. beilstein-archives.orgresearchgate.netnih.gov
Similarly, an analogous α-nitration can be performed using sodium nitrite (B80452) (NaNO₂) under similar oxidative conditions. beilstein-archives.orgnih.gov These methods provide a direct route to α-azido and α-nitro-β-keto esters. beilstein-archives.orgnih.gov
Elimination reactions are employed to introduce double bonds into the structure, leading to the formation of α,β-unsaturated analogues. Selenoxide elimination is a widely used method for synthesizing α,β-unsaturated carbonyl compounds from their saturated counterparts. wikipedia.org This reaction proceeds through an intramolecular syn elimination pathway and is known to be highly trans-selective for acyclic substrates. wikipedia.org
Another approach involves the dehydration of β-hydroxy keto esters. Additionally, a one-pot method for the synthesis of alkynyl esters from β-keto esters has been developed, which proceeds through a vinyl triflate intermediate. nih.gov
Industrial Synthesis Scale-Up and Process Optimization
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to ensure scalability, efficiency, and safety.
Key factors in the industrial scale-up include:
Reaction Conditions: Optimization of parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing reaction time.
Catalyst Selection: The use of efficient and recyclable catalysts, such as sodium ethoxide or phase-transfer catalysts, can significantly improve reaction rates and reduce costs.
Process Type: Depending on the production volume, either batch or continuous processes may be employed. Continuous flow reactors offer advantages in terms of heat and mass transfer, leading to reduced residence times and improved safety. smolecule.com
Purification: High-purity products are often required, necessitating efficient purification methods like distillation or crystallization on a large scale.
Process Analytical Technology (PAT): The implementation of PAT allows for real-time monitoring and control of critical process parameters, ensuring consistent product quality.
The development of scalable synthetic routes that avoid cryogenic conditions, chromatography, and heavy metals is a key goal in industrial process development. acs.org
High-Throughput Synthesis Methodologies
High-Throughput Screening (HTS) has significantly accelerated the discovery and optimization of synthetic routes for complex molecules like this compound. numberanalytics.com This approach involves the rapid, parallel execution of a large number of experiments, enabling the efficient screening of various catalysts, reaction conditions, and substrates. numberanalytics.compressbooks.pub
The core principles of HTS in organic synthesis include:
Miniaturization: Conducting reactions on a small scale, often in multi-well plates, to conserve materials and allow for a high number of parallel experiments. numberanalytics.compressbooks.pub
Automation and Robotics: Utilizing automated liquid handlers and robotic systems to increase throughput, improve accuracy, and ensure reproducibility. numberanalytics.com
Sensitive Detection Methods: Employing rapid and sensitive analytical techniques to quickly assess reaction outcomes. numberanalytics.com
For the synthesis of γ-keto esters and their derivatives, HTS can be applied to optimize key transformations. For instance, in a Grignard reaction for preparing β-substituted γ-keto esters, HTS could be used to screen a library of Grignard reagents and chiral auxiliaries to identify the optimal combination for yield and enantioselectivity. clockss.org Similarly, for cross-coupling reactions, which are often employed in the synthesis of complex analogues, specialized screening kits like the KitAlysis™ platform allow for the rapid evaluation of numerous palladium precatalysts and reaction conditions. sigmaaldrich.com
The application of machine learning and artificial intelligence (AI) is an emerging trend in HTS. numberanalytics.com These computational tools can analyze the vast datasets generated by HTS to identify patterns, predict reaction outcomes, and guide the design of subsequent experiments, further accelerating the optimization process. numberanalytics.com This data-driven approach can uncover novel reaction conditions and reagent combinations that might be missed through traditional experimentation. researchgate.net
A significant advantage of HTS is the ability to rapidly discover new reactions and optimize existing ones. numberanalytics.com By systematically screening a wide array of parameters, researchers can identify novel reactivity patterns and enhance reaction yields and selectivity. numberanalytics.comresearchgate.net
Table 1: High-Throughput Screening Parameters for Synthesis Optimization
| Parameter | Description | Impact on Synthesis |
| Catalyst | Screening of various metal catalysts (e.g., Pd, Cu) and ligands. | Identifies the most active and selective catalyst for a specific transformation. |
| Solvent | Evaluation of a range of solvents with different polarities and properties. | Affects reaction rates, selectivity, and solubility of reactants and products. |
| Base/Acid | Screening of different bases or acids and their concentrations. | Crucial for reactions involving proton transfer or pH-sensitive steps. |
| Temperature | Testing a range of reaction temperatures. | Influences reaction kinetics and can control the formation of byproducts. |
| Reactant Ratios | Varying the stoichiometry of the reactants. | Optimizes conversion and minimizes the formation of impurities from excess reagents. |
Process Intensification and Continuous Flow Approaches
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow chemistry is a key enabling technology in this area, offering significant advantages over traditional batch production, particularly for the synthesis of ketones and their derivatives. researchgate.netfrontiersin.org
In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react. mdpi.com This approach provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, enhanced safety, and greater scalability. rsc.org
Key benefits of continuous flow synthesis for compounds like this compound include:
Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, reducing the risks associated with highly reactive intermediates or exothermic reactions. rsc.org
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, enabling better temperature control and preventing the formation of hot spots that can lead to side reactions. frontiersin.org
Increased Efficiency and Yield: Precise control over reaction conditions often leads to higher yields and selectivities compared to batch processes. rsc.org For example, the α-alkylation of ketones, a fundamental transformation in organic chemistry, can be performed in continuous flow with excellent yields and reduced reaction times, avoiding the need for cryogenic temperatures. rsc.org
Scalability: Scaling up a continuous flow process is typically achieved by running the system for a longer duration or by using multiple reactors in parallel (scaling-out), which is often more straightforward than scaling up a batch reactor. rsc.org
Recent advancements have demonstrated the successful application of continuous flow for various reactions relevant to the synthesis of ketones and esters. For instance, the synthesis of diaryl ketones has been achieved through the coupling of aryl Grignard reagents with acyl chlorides in a continuous flow system. rsc.org Similarly, a continuous-flow method for the preparation of cyclopropyl (B3062369) carbaldehydes and ketones has been developed, highlighting the versatility of this technology. mdpi.com The synthesis of terminal epoxides from ketones using in situ generated bromomethyl lithium has also been successfully demonstrated in a continuous flow reactor. acs.org Furthermore, complex reaction sequences that are challenging in batch due to competing pathways can be successfully managed in a flow system, as demonstrated in the synthesis of 1,4-benzothiazines. acs.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Ketone Derivatives
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Control | Less precise, potential for hot spots. | Precise control over temperature, pressure, and residence time. |
| Safety | Higher risk due to large volumes of reactants. | Inherently safer due to small reactor volumes. |
| Scalability | Often challenging, requires re-optimization. | More straightforward through longer run times or parallelization. |
| Efficiency | Can be lower due to side reactions and workup. | Often higher yields and selectivity. |
| Footprint | Larger equipment for large-scale production. | Smaller footprint, more compact systems. |
Impurity Profiling in Large-Scale Production
Impurity profiling is a critical aspect of pharmaceutical and chemical manufacturing, involving the identification, quantification, and characterization of impurities in the final product. longdom.orgajprd.com The presence of even small amounts of impurities can affect the efficacy and safety of a product. nih.gov Regulatory bodies like the FDA and EMA have stringent guidelines for impurity levels in active pharmaceutical ingredients (APIs) and drug products. biomedres.us
Sources of impurities in the synthesis of this compound and its analogues can include:
Starting Materials and Reagents: Impurities present in the initial raw materials. nih.gov
Intermediates: Unreacted intermediates from the synthetic process. ajprd.com
By-products: Unwanted products formed from side reactions. longdom.org
Degradation Products: Impurities formed by the degradation of the final product during manufacturing or storage. biomedres.usglobalpharmatek.com
Catalysts and Solvents: Residual amounts of catalysts, solvents, or other materials used in the synthesis. nih.gov
The large-scale synthesis of atorvastatin, a drug that involves complex intermediates, highlights the importance of impurity profiling to ensure the final product meets quality standards. biomolther.org Similarly, in the synthesis of alectinib, a process involving the intermediate tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, rigorous control and profiling of impurities are essential. oup.comoup.com
Common analytical techniques used for impurity profiling include:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to separate and quantify impurities. biomedres.us
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy help in the structural elucidation of impurities. nih.gov
Hyphenated Techniques: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and characterizing trace-level impurities. biomedres.us High-resolution mass spectrometry (HRMS) is particularly useful for detecting and identifying unknown impurities. oup.com
A comprehensive impurity profile provides a detailed account of all the impurities present in a substance. ajprd.com This information is crucial for process optimization to minimize the formation of impurities and for establishing appropriate storage conditions and shelf-life for the final product. globalpharmatek.com The development of an efficient and impurity-free process is a key objective in the scale-up of any chemical synthesis for commercial production. biomolther.org
Enolate Chemistry and α-Functionalization Reactions
The presence of acidic protons on the carbons alpha to the carbonyl groups makes this compound a prime candidate for enolate formation. This reactivity is fundamental to a variety of carbon-carbon bond-forming reactions.
Nucleophilic Alkylations and Arylations
The enolate of this compound can act as a nucleophile in reactions with alkyl and aryl halides. This process, known as α-functionalization, is a powerful tool for introducing new substituents at the carbon atom adjacent to the ketone. The reaction typically proceeds by treating the β-keto ester with a suitable base to generate the enolate, which then attacks the electrophilic carbon of the alkyl or aryl halide. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid competing side reactions such as over-alkylation. nih.gov
For instance, the alkylation of related β-keto esters is often achieved using a strong base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures. bath.ac.uk The resulting enolate can then react with an alkyl halide. While specific studies on the arylation of this compound are not extensively documented in the provided results, the general principles of enolate chemistry suggest that palladium-catalyzed cross-coupling reactions could potentially be employed for this purpose.
Stereoselective Enolate Reactions
The stereochemical outcome of enolate reactions is a critical aspect of modern organic synthesis. For this compound, which has a chiral center at the C3 position, the formation of a specific enolate geometry (E or Z) can lead to the diastereoselective formation of new stereocenters upon reaction with an electrophile. The use of chiral auxiliaries or catalysts can induce enantioselectivity in these reactions. rug.nl
Research on similar β-keto esters has shown that the choice of metal counterion and additives can significantly influence the diastereoselectivity of enolate additions. rug.nl For example, the use of lithium enolates in the presence of hexamethylphosphoramide (B148902) (HMPA) has been shown to favor the formation of specific diastereomers in aldol (B89426) reactions. ethz.ch While direct studies on stereoselective reactions of this compound are limited in the search results, the principles established for related systems provide a framework for predicting and controlling the stereochemical course of its enolate reactions.
Carbonyl Reactivity and Transformations
The ketone and ester carbonyl groups in this compound exhibit distinct reactivities, allowing for selective transformations.
Reductions to Hydroxyl-Containing Derivatives
The ketone carbonyl of this compound can be selectively reduced to a secondary alcohol, yielding ethyl 3-methyl-4-hydroxypentanoate. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com The choice of reducing agent is important, as LiAlH₄ can also reduce the ester group, whereas NaBH₄ is generally selective for ketones and aldehydes. evitachem.com
The stereoselectivity of this reduction can be controlled using chiral reducing agents or through biocatalysis. For example, the reduction of similar β-keto esters using baker's yeast or isolated enzymes can produce optically active hydroxy esters with high enantiomeric excess. core.ac.ukscielo.brresearchgate.net The stereochemical outcome often depends on the structure of the substrate and the specific microorganism or enzyme used. core.ac.uktandfonline.com
Table 1: Reduction of β-Keto Esters
| Substrate | Reducing Agent | Product | Stereoselectivity |
|---|---|---|---|
| Ethyl 3-oxobutanoate | Baker's Yeast | (S)-3-hydroxybutanoate | 58-97% ee |
| Methyl 3-oxopentanoate | Baker's Yeast | (R)-3-hydroxypentanoate | 40% ee core.ac.uk |
Derivatization of the Ketone Moiety
The ketone group in this compound can undergo a variety of derivatization reactions. These include the formation of imines, enamines, and oximes, which are useful intermediates in organic synthesis. For example, condensation with primary amines can yield the corresponding imines. researchgate.net The reactivity of the ketone also allows for its participation in reactions such as the Wittig reaction to form alkenes.
Furthermore, the ketone can be involved in cyclization reactions. For instance, intramolecular aldol condensations can lead to the formation of cyclic compounds, a strategy often employed in the synthesis of complex natural products.
Ester Group Transformations
The ethyl ester group of the molecule can also be chemically modified.
One of the most common transformations is hydrolysis, which converts the ester into a carboxylic acid, 3-methyl-4-oxopentanoic acid. psu.edu This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, or saponification, involves treatment with a base like sodium hydroxide, followed by acidification. rsc.org
Transesterification is another important reaction of the ester group, where the ethyl group is exchanged for a different alkyl group by reacting the ester with an alcohol in the presence of an acid or base catalyst. This can also be achieved enzymatically, for example, using lipases, which can offer high selectivity and mild reaction conditions.
This article explores the chemical reactivity and mechanistic pathways of this compound, a versatile β-keto ester. The subsequent sections will delve into its behavior in transesterification, hydrolysis, nucleophilic substitution, and various cyclization and annulation reactions, providing a detailed examination of its synthetic utility.
Spectroscopic and Advanced Analytical Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The spectrum of Ethyl 3-methyl-4-oxopentanoate is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
Based on the structure, the following proton signals can be predicted:
A triplet signal for the methyl protons of the ethyl group (CH₃-CH₂-O).
A quartet signal for the methylene (B1212753) protons of the ethyl group (-CH₂-O-).
A doublet signal for the methyl protons adjacent to the chiral center (CH₃-CH-).
A singlet for the acetyl methyl protons (CH₃-C=O).
A multiplet for the proton at the C3 position (-CH-).
Two distinct signals for the diastereotopic methylene protons at the C2 position (-CH₂-C=O), likely appearing as a doublet of doublets each.
Purity assessment is achieved by integrating the signals and ensuring their ratios match the theoretical proton count. The absence of unexpected signals is indicative of a high-purity sample.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ethyl -CH₃ | ~1.25 | Triplet (t) | 3H |
| Acetyl -CH₃ | ~2.15 | Singlet (s) | 3H |
| C3 -CH₃ | ~1.15 | Doublet (d) | 3H |
| C2 -CH₂- | ~2.5-2.7 | Doublet of Doublets (dd) | 2H |
| C3 -CH- | ~2.9-3.1 | Multiplet (m) | 1H |
| Ethyl -OCH₂- | ~4.12 | Quartet (q) | 2H |
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their functional group types. docbrown.info For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (e.g., carbonyl, ester, alkyl).
The expected ¹³C NMR spectrum would feature:
Two signals in the carbonyl region: one for the ketone (~205-210 ppm) and one for the ester (~170-175 ppm).
A signal for the oxygen-linked methylene carbon of the ethyl group (~60 ppm).
Several signals in the aliphatic region for the remaining five carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | ~208 |
| C=O (Ester) | ~172 |
| -OCH₂- (Ethyl) | ~61 |
| C3 -CH- | ~48 |
| C2 -CH₂- | ~45 |
| Acetyl -CH₃ | ~29 |
| C3 -CH₃ | ~16 |
| -OCH₂CH₃ (Ethyl) | ~14 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity throughout the molecule's backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms to which they are attached, confirming the assignment of each CH, CH₂, and CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
For enantiomeric analysis, Chiral NMR spectroscopy can be utilized. This involves using chiral solvating agents or chiral lanthanide shift reagents to induce separate signals for the different enantiomers of a chiral compound, allowing for the determination of enantiomeric excess (ee).
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. docbrown.info For this compound, the molecular formula is C₈H₁₄O₃. nih.govmatrix-fine-chemicals.comnist.gov The exact mass (monoisotopic mass) calculated for this formula is 158.0943 Da. nih.gov HRMS analysis would be used to measure the mass of the molecular ion [M]⁺. A measured mass that matches the theoretical mass within a very narrow tolerance (e.g., ±5 ppm) provides unambiguous confirmation of the compound's elemental composition.
In Mass Spectrometry, particularly with electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting mass spectrum is a unique fingerprint of the molecule. The fragmentation of an ester often involves cleavage of bonds adjacent to the carbonyl group. libretexts.org
For this compound, key fragmentation pathways would include:
α-cleavage: Breakage of bonds adjacent to the two carbonyl groups.
Loss of the ethoxy group (-OCH₂CH₃): This would result in an acylium ion.
Loss of an ethyl radical (-CH₂CH₃): A common fragmentation for ethyl esters. libretexts.org
McLafferty Rearrangement: A potential rearrangement if a gamma-hydrogen is available, though less prominent for this specific structure.
Analysis of these fragments helps to piece together the structural features of the molecule, such as the presence of the ethyl ester and the methyl ketone functionalities.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 115 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 113 | [M - CH₃CO]⁺ | Loss of an acetyl radical |
| 87 | [CH₃COCH(CH₃)CH₂]⁺ | Cleavage at the ester carbonyl |
| 71 | [CH(CH₃)CH₂CO]⁺ | α-cleavage |
| 43 | [CH₃CO]⁺ | Formation of the acetyl cation |
| 29 | [CH₂CH₃]⁺ | Formation of the ethyl cation libretexts.org |
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, IR spectroscopy provides definitive evidence for the presence of its key functional groups: the ester and the ketone.
The IR spectrum of this compound will exhibit strong, characteristic absorption bands for the carbonyl (C=O) stretching vibrations of both the ester and ketone groups. nih.govchromatographyonline.com Saturated aliphatic esters typically show a strong absorption in the range of 1735-1750 cm⁻¹, while saturated aliphatic ketones absorb at approximately 1715 cm⁻¹. google.com The presence of two distinct carbonyl peaks, or a broadened peak in this region, would be indicative of the β-keto ester structure. Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region. nih.govphenomenex.com The C-H stretching vibrations of the alkane backbone will be observed around 2850-3000 cm⁻¹.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |
| Ketone Carbonyl | C=O Stretch | ~1715 | Strong |
| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |
| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of a compound and analyzing the resulting diffraction pattern.
For this compound, the application of X-ray crystallography is contingent on its physical state. As many β-keto esters are liquids at room temperature, this technique would only be applicable if the compound can be induced to form a stable single crystal, typically at low temperatures. To date, there is no publicly available crystal structure data for this compound in crystallographic databases. Should a crystalline form be obtained, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry if a chiral center is resolved.
Chromatographic Techniques in Research
Gas chromatography (GC) is a cornerstone technique for assessing the purity of volatile compounds like this compound. In a typical GC analysis for purity, a solution of the compound is injected into the instrument, where it is vaporized and separated on a capillary column. The separated components are detected, often by a flame ionization detector (FID), producing a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. The purity of this compound can be determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.
Furthermore, because this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis. This is achieved using a specialized form of gas chromatography known as chiral GC. Chiral GC utilizes a stationary phase that is itself chiral, often based on derivatized cyclodextrins. nih.gov This chiral stationary phase interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for the (R) and (S) enantiomers. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated using the formula: ee (%) = [|(Area R) - (Area S)| / |(Area R) + (Area S)|] x 100.
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis and purification of a wide range of organic compounds. For this compound, HPLC is particularly useful for monitoring the progress of a synthesis and for preparative purification.
During a chemical reaction to produce this compound, small aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed by HPLC. This allows for the tracking of the consumption of starting materials and the formation of the product over time, providing valuable kinetic data and helping to determine the optimal reaction endpoint. A challenge in the reversed-phase HPLC of β-keto esters is potential peak broadening or splitting due to keto-enol tautomerism. This can often be mitigated by adjusting the mobile phase pH or temperature to favor one tautomeric form or to accelerate the interconversion. chromforum.org
For purification, preparative HPLC can be employed to isolate this compound from unreacted starting materials and by-products. This technique uses a larger column and higher flow rates than analytical HPLC to handle larger sample loads. Normal-phase chromatography, using a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase, is often effective for the purification of moderately polar compounds like β-keto esters.
Furthermore, chiral HPLC, utilizing a chiral stationary phase, can be employed for the separation of the enantiomers of this compound on a preparative scale, allowing for the isolation of each enantiomer in high purity. chromatographyonline.comphenomenex.com
Chiral Chromatography for Stereoisomer Separation
The separation of stereoisomers of this compound is a critical analytical challenge, essential for the characterization of its enantiomeric composition. Due to the presence of a chiral center at the C3 position, this β-keto ester exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely employed technique for the resolution of these enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to their separation.
The selection of an appropriate CSP is paramount for achieving successful enantioseparation. For β-keto esters like this compound, polysaccharide-based CSPs have demonstrated considerable success. These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica support, create a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities. This differential interaction results in one enantiomer being retained longer on the column than the other, thus enabling their separation.
Research Findings on Analogous Compounds
While specific research detailing the chiral separation of this compound is not extensively published, methodologies applied to structurally similar β-keto esters provide a strong basis for developing a suitable analytical method. Studies on various cyclic and acyclic β-keto esters have consistently shown successful enantiomeric resolution using polysaccharide-derived CSPs.
For instance, research on the enantioselective α-chlorination of β-keto esters utilized a Chiralcel OD-H column to determine the enantiomeric excess of the products. acs.org Similarly, in studies of asymmetric alkylation of β-keto esters, a Chiralcel AD-H column was employed for the same purpose. nih.gov These findings highlight the utility of these types of columns for the chiral resolution of this class of compounds. The mobile phases in these separations are typically non-polar, consisting of a mixture of hexane (B92381) and an alcohol modifier, most commonly isopropanol. The ratio of these solvents is a critical parameter that is optimized to achieve the best balance between resolution and analysis time.
Hypothetical Chiral HPLC Method and Data
Based on the successful separation of analogous compounds, a hypothetical chiral HPLC method for the stereoisomer separation of this compound can be proposed. The following data tables illustrate the expected outcomes of such a separation under optimized conditions.
Table 1: Chromatographic Conditions for Chiral Separation
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Expected Retention Data and Resolution
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-Ethyl 3-methyl-4-oxopentanoate | 8.5 | - |
| (S)-Ethyl 3-methyl-4-oxopentanoate | 10.2 | 2.1 |
The resolution value (Rs) is a quantitative measure of the degree of separation between two chromatographic peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is generally considered sufficient for accurate quantification of each enantiomer. The hypothetical data in Table 2, with an Rs value of 2.1, suggests that the proposed method would be effective for the complete separation of the enantiomers of this compound.
The development of a robust chiral separation method is a crucial step in the comprehensive analysis of this compound. It allows for the determination of enantiomeric purity, which is of significant importance in various fields, including asymmetric synthesis and pharmaceutical research, where the biological activity of a chiral molecule can be highly dependent on its stereochemistry. The principles and methodologies established for the chiral separation of other β-keto esters provide a solid foundation for the successful analysis of this compound.
Computational Chemistry and Theoretical Studies of Ethyl 3 Methyl 4 Oxopentanoate
Electronic Structure Calculations and Molecular Properties
A comprehensive theoretical investigation into the electronic structure of Ethyl 3-methyl-4-oxopentanoate through methods such as Density Functional Theory (DFT) has not been extensively reported. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and Mulliken atomic charges. This information is crucial for understanding the molecule's reactivity, stability, and potential interaction sites. For a related compound, ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate, DFT calculations at the B3LYP-D3/6-311++G(d,p) level were used to investigate its molecular geometry, electronic properties, and predict NMR chemical shifts, showing good agreement with experimental data.
In the absence of specific studies on this compound, its molecular properties can be predicted based on its structure as a β-keto ester. The presence of both a ketone and an ester functional group dictates its electronic characteristics, including the presence of electrophilic carbonyl carbons and nucleophilic oxygen atoms. The methyl group at the 3-position would also exert a minor electron-donating inductive effect.
Table 1: Computed Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Exact Mass | 158.094294304 Da |
| Topological Polar Surface Area | 43.4 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
Data sourced from PubChem CID 14870756.
Reaction Mechanism Modeling
Detailed modeling of reaction mechanisms involving this compound is not extensively documented. Such studies are vital for understanding reaction kinetics and thermodynamics.
Similarly, the characterization of transition states and the calculation of reaction barriers for reactions involving this β-keto ester are not available in the current literature. Such calculations are fundamental to predicting reaction rates and understanding the factors that control reaction selectivity. For β-keto esters in general, reactions often proceed through enolate intermediates, and the stability of these intermediates and the corresponding transition states are key to the reaction outcome.
Intermolecular Interactions and Supramolecular Chemistry
While specific studies on the supramolecular chemistry of this compound are scarce, research on its derivatives, particularly pyridazinone structures, provides significant insight into the governing intermolecular interactions.
In the crystal structure of a pyridazinone derivative, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate, a combination of C—H⋯O hydrogen bonds and π-stacking interactions are observed. iucr.org The π-stacking interactions occur between the pyridazine (B1198779) and phenyl rings of adjacent molecules, with a centroid–centroid distance of 3.8870 (8) Å and a dihedral angle of 7.29 (6)°, leading to the formation of corrugated layers. iucr.org The pyridazine ring itself is known for its high dipole moment and dual hydrogen-bonding capacity, which are significant in drug-target interactions and molecular recognition.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The most significant contributions to the crystal packing were from H⋯H, C⋯H/H⋯C, and Cl⋯H/H⋯Cl contacts. nih.gov The absence of prominent red and blue triangles in the shape-index map and large green regions in the curvedness map for this derivative indicated that π–π and C—H⋯π interactions are weak. nih.gov
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one
| Contact Type | Contribution (%) |
|---|---|
| H⋯H | 37.9 |
| C⋯H/H⋯C | 18.7 |
| Cl⋯H/H⋯Cl | 16.4 |
| Cl⋯C/C⋯Cl | 6.7 |
| O⋯H/H⋯O | 6.5 |
| N⋯H/H⋯N | 4.8 |
| C⋯O/O⋯C | 3.3 |
| C⋯N/N⋯C | 2.5 |
Data adapted from the crystallographic study of a pyridazinone derivative. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules such as this compound. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are instrumental in complementing experimental data, aiding in spectral assignment, and understanding the conformational and electronic characteristics of the molecule.
For this compound, computational studies would typically commence with a conformational analysis to identify the lowest energy geometry of the molecule. Given that β-keto esters can exist as keto-enol tautomers, theoretical calculations can also elucidate the relative stability of these forms. In many cases, the keto form of β-keto esters is found to be the predominant tautomer, and thus, spectroscopic predictions are often focused on this isomer. nih.gov
Subsequent to geometry optimization, the prediction of spectroscopic parameters is carried out using appropriate levels of theory and basis sets. For instance, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used for calculating vibrational frequencies, while the GIAO (Gauge-Including Atomic Orbital) method is standard for predicting NMR chemical shifts. ekb.eg
Predicted ¹H and ¹³C NMR Spectra
The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated and are presented in the tables below. These predicted values are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. The calculations would account for the electronic environment of each nucleus, providing a detailed picture of the molecule's magnetic properties.
| Proton Assignment | Predicted δ (ppm) |
|---|---|
| CH₃ (acetyl) | 2.15 |
| CH₃ (methyl at C3) | 1.18 |
| CH₂ (methylene at C2) | 2.60 |
| CH (methine at C3) | 2.90 |
| CH₂ (ethyl ester) | 4.12 |
| CH₃ (ethyl ester) | 1.25 |
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C=O (ketone) | 207.5 |
| C=O (ester) | 172.0 |
| CH (methine at C3) | 45.8 |
| CH₂ (methylene at C2) | 41.2 |
| CH₃ (acetyl) | 29.5 |
| CH₃ (methyl at C3) | 16.0 |
| O-CH₂ (ethyl ester) | 60.5 |
| CH₃ (ethyl ester) | 14.2 |
Predicted Infrared (IR) Spectrum
The theoretical IR spectrum of this compound can be simulated by calculating its vibrational frequencies. These calculations help in assigning the characteristic absorption bands observed in an experimental spectrum. Key predicted vibrational frequencies are summarized in the table below. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretch (alkane) | 2980 - 2870 |
| C=O stretch (ester) | 1735 |
| C=O stretch (ketone) | 1715 |
| C-O stretch (ester) | 1250 - 1180 |
Predicted Mass Spectrometry Fragmentation
While predicting a full mass spectrum is computationally intensive, theoretical studies can predict the stability of various fragment ions that may be observed upon electron ionization. This information is valuable for interpreting the fragmentation patterns in an experimental mass spectrum. For this compound, key fragmentation pathways would likely involve α-cleavages adjacent to the carbonyl groups and McLafferty rearrangements, which are characteristic of ketones and esters. researchgate.net
| m/z | Plausible Fragment Structure |
|---|---|
| 158 | [M]⁺ (Molecular Ion) |
| 115 | [M - OCH₂CH₃]⁺ |
| 101 | [M - CH₂C(O)CH₃]⁺ |
| 88 | McLafferty rearrangement product |
| 43 | [CH₃CO]⁺ |
Future Research Directions and Translational Opportunities
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research will likely focus on developing greener and more sustainable methods for synthesizing Ethyl 3-methyl-4-oxopentanoate. Traditional methods often rely on strong bases and stoichiometric reagents, which can generate significant waste. The exploration of alternative, more environmentally friendly approaches is a key area for development.
One promising avenue is the use of biocatalysis. Lipases, for example, have been successfully employed in the transesterification of other β-keto esters under mild, solvent-free conditions. google.com Investigating the enzymatic synthesis of this compound could lead to a highly selective and sustainable production method.
Additionally, the application of green chemistry principles, such as the use of non-toxic catalysts and renewable starting materials, will be crucial. Research into catalytic systems that can be easily recovered and reused would further enhance the sustainability of its synthesis.
Discovery of New Reactivity Modes and Transformations
The reactivity of β-keto esters is well-established, with the presence of both electrophilic and nucleophilic centers making them versatile building blocks in organic synthesis. rsc.orgacs.orgfiveable.meresearchgate.net For this compound, the presence of a methyl group at the 3-position offers opportunities for stereoselective transformations.
Future research could explore novel palladium-catalyzed reactions of allylic esters of 3-methyl-4-oxopentanoic acid. Such reactions could lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable synthetic intermediates. nih.gov The development of enantioselective organocatalyzed transformations is another area of interest, potentially leading to the synthesis of chiral molecules with high optical purity. acs.orgresearchgate.net
Investigating the behavior of this compound under various reaction conditions could uncover new reactivity patterns and expand its utility in the synthesis of complex molecules.
Exploration of Advanced Catalytic Systems for Efficiency and Selectivity
The development of advanced catalytic systems is paramount for improving the efficiency and selectivity of reactions involving this compound. While traditional acid and base catalysis are common, modern catalytic methods offer significant advantages.
The use of organocatalysts, for instance, has gained prominence in the asymmetric synthesis of β-keto ester-containing compounds. acs.orgresearchgate.net Exploring a range of organocatalysts for reactions involving this compound could lead to highly enantioselective transformations.
Furthermore, the use of transition metal catalysts, such as those based on scandium, niobium, and palladium, could enable novel and efficient synthetic routes. nih.govorganic-chemistry.org For example, scandium(III) N,N'-dioxide complexes have been shown to catalyze the enantioselective homologation of ketones to form β-keto esters. organic-chemistry.org The application of such advanced catalytic systems to this compound could open up new synthetic possibilities.
Design and Synthesis of Novel Functional Derivatives
This compound can serve as a valuable scaffold for the design and synthesis of novel functional derivatives with potential applications in various fields, including pharmaceuticals and materials science. The inherent reactivity of the β-keto ester moiety allows for a wide range of chemical modifications.
One area of interest is the development of derivatives with biological activity. For instance, some β-keto esters have been designed as antibacterial agents that act as quorum-sensing inhibitors. mdpi.comresearchgate.net By modifying the structure of this compound, it may be possible to create new compounds with potent antimicrobial properties.
The synthesis of γ,δ-unsaturated-β-keto esters through C-H insertion reactions of α-diazoesters into unsaturated aldehydes is another avenue for creating novel derivatives. researchgate.net These derivatives could serve as versatile intermediates in the synthesis of more complex molecules.
Integration with Automated Synthesis and Machine Learning Approaches
The integration of automated synthesis platforms and machine learning algorithms offers a powerful approach to accelerate the discovery and optimization of reactions involving this compound. These technologies can rapidly screen a large number of reaction parameters to identify optimal conditions.
Active machine learning, for example, can be used to optimize reaction conditions with a limited number of experiments by iteratively suggesting new experimental protocols based on previous results. duke.edu This approach could be applied to the synthesis of this compound and its derivatives to quickly identify high-yielding and selective reaction conditions.
Machine learning models can also be trained to predict the outcomes of chemical reactions, aiding in the design of new synthetic routes. nih.gov By leveraging these computational tools, researchers can streamline the development of novel transformations and applications for this compound.
Expansion into Complex Chemical Systems and Multi-Component Reactions
This compound has the potential to be a valuable building block in the construction of complex molecular architectures through its participation in multi-component reactions and cascade sequences. The ability to form multiple bonds in a single operation makes these approaches highly efficient.
Future research could focus on incorporating this compound into known multi-component reactions or developing new ones. Its unique substitution pattern could lead to the formation of novel heterocyclic compounds and other complex structures.
Furthermore, the exploration of its use in the synthesis of natural products and other biologically active molecules could demonstrate its utility as a versatile synthetic intermediate. The ability of β-keto esters to participate in a variety of carbon-carbon bond-forming reactions makes them ideal candidates for use in complex molecule synthesis. rsc.org
Future Research Directions for this compound
| Section | Research Direction | Potential Impact |
| 8.1 | Development of biocatalytic and green chemistry routes for synthesis. | Reduced environmental impact and increased sustainability of production. |
| 8.2 | Exploration of stereoselective transformations leveraging the C3-methyl group. | Access to novel chiral building blocks for asymmetric synthesis. |
| 8.3 | Screening of advanced organocatalysts and transition metal catalysts. | Improved reaction efficiency, selectivity, and broader synthetic utility. |
| 8.4 | Design and synthesis of derivatives with potential biological activity. | Discovery of new therapeutic agents and functional materials. |
| 8.5 | Application of automated synthesis and machine learning for reaction optimization. | Accelerated discovery of new reactions and optimized synthetic protocols. |
| 8.6 | Utilization in multi-component reactions and complex molecule synthesis. | Efficient construction of complex molecular architectures. |
Q & A
Q. What are the established synthetic routes for Ethyl 3-methyl-4-oxopentanoate?
this compound can be synthesized via the condensation of ethyl 2-methyl-3-oxobutanonate and ethyl bromoacetate under basic conditions, yielding the product with a boiling point of 102°C (3 mm Hg) and ~50% yield. Hydrolysis of intermediates (e.g., ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate) using concentrated HCl generates 3-methyl-4-oxopentanoic acid, a precursor for further reactions .
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- Mass Spectrometry (MS): Major fragments at m/z 112 (M<sup>+</sup>), 97 (base peak), and 59, indicative of keto-ester fragmentation patterns .
- NMR: For derivatives like ethyl 2-(N’-benzoylhydrazino)-3-methyl-4-oxopentanoate, <sup>1</sup>H NMR signals include δ 4.02–4.09 ppm (q, ester CH2) and δ 2.44–2.51 ppm (q, methylene adjacent to ketone). <sup>13</sup>C NMR confirms carbonyl groups at δ 208.13 (ketone) and 171.21 ppm (ester) .
Q. What are the common side reactions during synthesis, and how are they mitigated?
Competing esterification or over-hydrolysis can occur during synthesis. For example, hydrolysis of ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate requires controlled HCl concentration and temperature to avoid decarboxylation. Side products are minimized by optimizing reaction time and stoichiometry .
Advanced Research Questions
Q. How can enantioselective hydrogenation be applied to derivatives of this compound?
Enantioselective hydrogenation of β-keto esters (e.g., ethyl 5,5-dimethoxy-3-oxopentanoate) using Ru[(R)-BINAP]Cl2 catalysts achieves up to 98.7% enantiomeric excess (ee) under 50 bar H2 in methanol. This method can be adapted for this compound derivatives by tuning ligand stereoelectronics and reaction conditions (e.g., substrate/catalyst ratio of 20,000:1) .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 3% vs. 20–22% for thiophene derivatives)?
Discrepancies in yields arise from variations in purification (e.g., distillation efficiency) and side reactions (e.g., incomplete phosphorus trisulfide-mediated cyclization). Systematic optimization of heating duration (e.g., 1 hour vs. extended periods) and reagent stoichiometry (e.g., 3-methyl-4-oxopentanoic acid : P4S10 ratios) improves reproducibility .
Q. How can stereochemical outcomes be controlled in derivatives like ethyl 2-(N’-benzoylhydrazino)-3-methyl-4-oxopentanoate?
Diastereoselectivity is influenced by reaction temperature and solvent polarity. For example, hydrazine derivatives synthesized in DMSO at 25°C favor anti-adducts due to hydrogen-bond stabilization, whereas polar aprotic solvents like THF promote syn-adducts. Chiral auxiliaries (e.g., (S)-N-tert-butane sulfimine) further enhance stereocontrol .
Q. What computational methods support the design of organocatalysts for this compound-based reactions?
Density Functional Theory (DFT) calculations predict transition-state geometries for asymmetric C–C bond formations (e.g., Strecker reactions). Key parameters include hydrogen-bonding interactions between thiourea catalysts and carbonyl groups, which stabilize enolate intermediates and dictate enantioselectivity .
Methodological Guidelines
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Experimental Design:
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Data Analysis:
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Troubleshooting Low Yields:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
